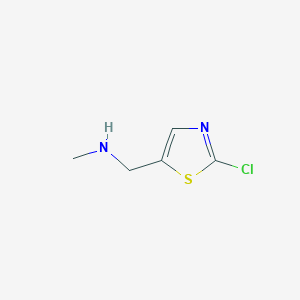

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Descripción general

Descripción

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine typically involves the reaction of 2-chlorothiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

The compound has shown potential as an inhibitor of key enzymes involved in cancer cell survival. Specifically, it targets the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) pathway, which is crucial for regulating apoptosis in cancer cells. Studies indicate that derivatives of this compound can induce apoptosis in breast and pancreatic cancer cells by inhibiting TAK1 signaling.

Case Study: TAK1 Inhibition

In a study involving imidazopyridine derivatives containing cyanoacetamide moieties, researchers found that these compounds could effectively inhibit TAK1, leading to reduced tumor growth in preclinical models. The derivative demonstrated an IC50 value of 27 nM against TAK1, indicating significant inhibitory activity.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine and its derivatives. The compound has been evaluated for its efficacy against various pathogens.

Antibacterial Testing

A study screened chloroacetamides against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogenated phenyl rings exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis revealed that the position and type of substituents on the phenyl ring significantly influenced antimicrobial potency. Compounds adhering to Lipinski’s rule of five demonstrated favorable pharmacokinetic properties and enhanced biological activity.

Agricultural Applications

This compound is also studied for its potential use in agricultural settings, particularly as a pesticide or herbicide due to its structural characteristics that may interact with biological pathways in pests.

Insecticidal Properties

The compound's structural similarity to known insecticides suggests it may exhibit similar activity. Research into its efficacy against specific pests could lead to the development of new agricultural products with improved performance and lower environmental impact.

Materials Science

The unique chemical structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties.

Potential Applications

In materials science, the compound could be utilized in creating novel polymers or composites that leverage its chemical properties for enhanced performance in various applications.

Summary of Biological Activities

| Compound Name | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | TAK1 | 27 | Anticancer |

| N-(4-chlorophenyl)-2-cyanoacetamide | Staphylococcus aureus | 15 | Antibacterial |

| N-(3-bromophenyl)-2-cyanoacetamide | Escherichia coli | 50 | Antibacterial |

Mecanismo De Acción

The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding, which can enhance binding affinity and specificity. The chlorine atom and methylamine group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

- (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine

- (2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amine

- (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Comparison: Compared to its analogs, (2-Chloro-thiazol-5-ylmethyl)-methyl-amine has a unique combination of structural features that can influence its reactivity and biological activity. The presence of the methylamine group provides a balance between hydrophilicity and lipophilicity, which can affect its solubility and membrane permeability. Additionally, the chlorine atom can participate in halogen bonding, potentially enhancing its binding interactions with biological targets.

Actividad Biológica

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a compound characterized by its thiazole ring, which incorporates chlorine and a methyl amine group. This structure suggests potential biological activities that could be leveraged in medicinal chemistry, particularly in the development of pharmaceuticals targeting bacterial infections and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula of this compound is C₅H₇ClN₂S. The thiazole ring contributes to its reactivity and biological properties, making it a candidate for various applications in pharmacology and agrochemistry .

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity. The presence of the chloro substituent and the methyl amine group may enhance the compound's efficacy against a range of pathogens. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Amino-thiazole | Antimicrobial | 62.5–1000 | |

| 2-Chlorothiazole | Antifungal | 125–500 | |

| This compound | Potentially Antimicrobial | TBD |

Anticancer Potential

Emerging evidence suggests that thiazole derivatives may possess anticancer properties. They can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Although specific studies on this compound are scarce, its structural similarities to known anticancer agents indicate potential efficacy in cancer treatment .

Case Studies and Research Findings

- In Vitro Studies : Research has shown that thiazole derivatives can effectively inhibit various cancer cell lines, including breast and lung cancers. These studies often employ assays such as MTT to assess cytotoxicity and proliferation rates .

- Toxicological Assessments : Toxicological studies on related compounds have identified potential nephrotoxic effects in animal models, particularly in male rats. These findings underline the importance of evaluating safety profiles when considering thiazole derivatives for therapeutic use .

- Synthesis and Applications : The compound serves as a precursor for synthesizing more complex molecules, including N-heterocyclic carbenes (NHCs), which are valuable in catalysis and drug design .

Propiedades

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWPUJJZPVUXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625699 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-06-9 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.